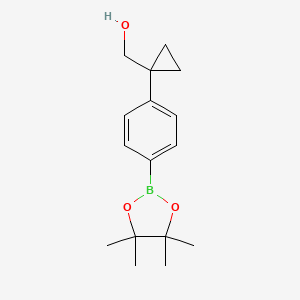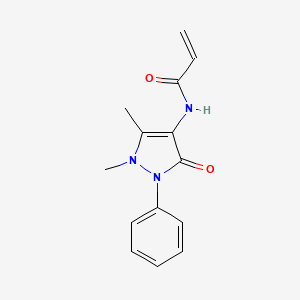
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide” is a chemical compound that has been actively involved in various fields of chemistry . It is a derivative of 4-aminoantipyrine, an amine derivative with multi-functional groups . The compound has been characterized by single crystal XRD analysis .
Synthesis Analysis
The compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The synthesis of this compound involves the reaction of the amine group in 4-aminoantipyrine with a suitable aldehyde or ketone to produce different Schiff base derivatives .Molecular Structure Analysis
The pyrazole ring in the compound is oriented at dihedral angles with respect to the planes of the phenyl and benzene rings . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly . Hirshfeld surface analysis has been performed to probe these intermolecular interactions in detail .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, thiourea derivatives of 4-aminoantipyrine have been reported, in which the amine group is reacted with the isothiocyanate compounds to give the desired thiourea .Physical And Chemical Properties Analysis
The compound has a molecular weight of 443.531 . The quantum parameters of the compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed similarities between the experimental and theoretical calculations .Scientific Research Applications
Structural Chemistry
The compound has been synthesized and characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . Interaction energy calculations were conducted to find the type of interaction energy prominent in stabilizing supramolecular assembly .
Quantum Parameters
The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed quite similarities between the experimental and theoretical calculations . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .
Docking Studies
The prepared compound was docked with Ampicillin-CTX-M-15 . The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of −5.26 kcal/mol .
Biological Activity
4-Aminoantipyrine and their derivatives have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity .
Synthesis
4-Aminoantipyrine has been the building block for synthesizing different heterocyclic and bioactive compounds . The reaction of the amine group in this compound with a suitable aldehyde or ketone has produced different Schiff base derivatives with aromatic or aliphatic substituents .
Industrial Applications
These derivatives have contributed to dye and pigment preparation, analytical reagents, chemo-sensors, and the food industry .
Mechanism of Action
Target of Action
It has been docked with ampicillin-ctx-m-15, suggesting potential antimicrobial activity .
Mode of Action
The compound interacts with its target through various intermolecular interactions, including hydrogen bonding and interactions involving π-rings . The HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring .
Future Directions
The compound and its derivatives have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity . They have contributed to dye and pigment preparation, analytical reagents, chemo-sensors, and the food industry . Future research could explore more potential applications and biological activities of this compound.
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-4-12(18)15-13-10(2)16(3)17(14(13)19)11-8-6-5-7-9-11/h4-9H,1H2,2-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJVDICDYAOGEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide | |
Q & A
Q1: What makes N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide a promising scaffold for developing new antimicrobial agents?
A1: The research highlights the synthesis and antimicrobial evaluation of various compounds derived from N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide. This compound serves as a versatile building block for creating diverse structures, including 5-aminopyrazoles, bispyrazoles, and pyrazolo[1,5-a]pyrimidines []. These heterocyclic compounds are known to possess a wide range of biological activities, making them attractive targets for medicinal chemistry research. The study specifically demonstrates that modifications to this core structure can lead to potent antimicrobial activity against a range of bacterial and fungal strains, including those resistant to current treatments [].
Q2: Can you provide specific examples of promising antimicrobial compounds derived from N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide and their activity profiles?
A2: The research highlights several noteworthy compounds. For instance, a synthesized bispyrazole derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria, demonstrating equipotency to ampicillin and gentamicin against S. epidermidis, B. subtilis, P. vulgaris, and K. pneumonia []. Additionally, certain azomethine derivatives displayed antifungal activity comparable to amphotericin B against A. clavatus []. These findings emphasize the potential of modifying N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide to create compounds with potent and targeted antimicrobial effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


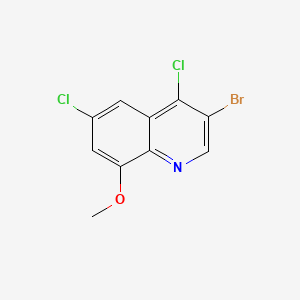
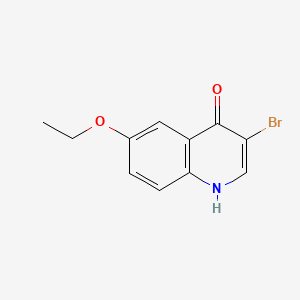
![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)
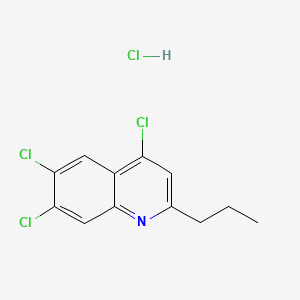
![6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B599139.png)
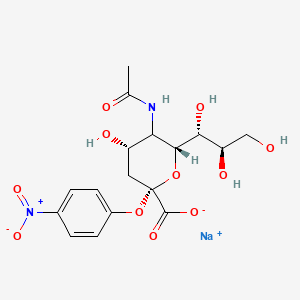
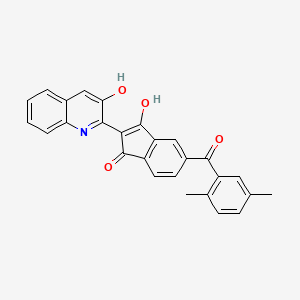
![6-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B599144.png)
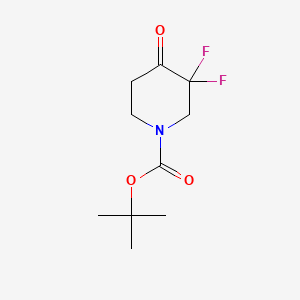


![(5R,7R)-7-Fluoro-2-(pentafluorophenyl)-5-(propan-2-yl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate](/img/structure/B599149.png)
